molecular formula C12H7ClN2O B6367551 5-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine CAS No. 1261915-31-4

5-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine

Cat. No.: B6367551
CAS No.: 1261915-31-4
M. Wt: 230.65 g/mol
InChI Key: QSQGIBZDXLTACH-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is an organic compound with the molecular formula C12H7ClN2O It is a derivative of pyridine, characterized by the presence of a chloro and cyano group on the phenyl ring and a hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-cyanophenylboronic acid.

    Reaction with Pyridine Derivative: The boronic acid is reacted with a suitable pyridine derivative under Suzuki coupling conditions. This involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group on the pyridine ring. This can be achieved using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia in the presence of a base.

Major Products

    Oxidation: Formation of 5-(4-Chloro-3-cyanophenyl)-2-pyridone.

    Reduction: Formation of 5-(4-Chloro-3-aminophenyl)-2-hydroxypyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano and chloro groups can enhance its binding affinity to biological targets.

    Chemical Reactivity: The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-cyanophenylboronic acid: Shares the chloro and cyano groups but lacks the pyridine ring.

    5-(4-Chloro-3-cyanophenyl)-6-hydroxynicotinic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

5-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group on the pyridine ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-chloro-5-(6-oxo-1H-pyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-3-1-8(5-10(11)6-14)9-2-4-12(16)15-7-9/h1-5,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQGIBZDXLTACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682939
Record name 2-Chloro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-31-4
Record name 2-Chloro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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